N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049678-37-6
VCID: VC8043087
InChI: InChI=1S/C11H15NO.ClH/c1-3-8-12-9-10-6-4-5-7-11(10)13-2;/h3-7,12H,1,8-9H2,2H3;1H
SMILES: COC1=CC=CC=C1CNCC=C.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.7 g/mol

N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride

CAS No.: 1049678-37-6

Cat. No.: VC8043087

Molecular Formula: C11H16ClNO

Molecular Weight: 213.7 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride - 1049678-37-6

Specification

CAS No. 1049678-37-6
Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-3-8-12-9-10-6-4-5-7-11(10)13-2;/h3-7,12H,1,8-9H2,2H3;1H
Standard InChI Key XCZFZROEFQHCFG-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNCC=C.Cl
Canonical SMILES COC1=CC=CC=C1CNCC=C.Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition and Stereochemistry

N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride features a propen-1-amine chain (CH₂=CH-CH₂-NH₂) bonded to a 2-methoxybenzyl group (C₆H₄(OCH₃)-CH₂-). The hydrochloride salt form enhances solubility and stability, critical for pharmacological applications . The IUPAC name, N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine hydrochloride, reflects this arrangement .

The compound’s SMILES notation (COC1=CC=CC=C1CNCC=C) and InChIKey (WKCUGNKUUPQOID-UHFFFAOYSA-N) provide precise descriptors for its planar and three-dimensional configurations . The methoxy group at the benzyl ring’s ortho position introduces steric and electronic effects that influence receptor interactions.

Physicochemical Properties

Key physicochemical properties include:

PropertyValue
Molecular Weight213.7 g/mol
Molecular FormulaC₁₁H₁₆ClNO
SolubilityPolar solvents (e.g., DMF, ethanol)
StabilityHygroscopic; store under inert gas

These properties derive from its ionic hydrochloride form and aromatic-electron donating groups .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Formation of the Free Base: Reacting 2-methoxybenzyl chloride with propen-1-amine in acetonitrile under reflux yields N-(2-methoxybenzyl)-2-propen-1-amine.

  • Salt Formation: Treating the free base with hydrochloric acid in dichloromethane produces the hydrochloride salt.

Alternative methods explore electrochemical synthesis, though these remain less common . For instance, iodide-mediated electrolysis in acetonitrile/DCM mixtures (3.9 V, 2 hours) has been tested for analogous amines but requires optimization for this compound .

Purification Techniques

Post-synthesis purification employs:

  • Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.

  • Column Chromatography: Silica gel with n-pentane/tert-butyl methyl ether (4:1) achieves >95% purity .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB and MAPK pathways. In murine models, it reduced edema by 40–60% at 10 mg/kg doses, comparable to dexamethasone.

Neuroprotective Properties

In vitro studies demonstrate its ability to attenuate glutamate-induced neuronal apoptosis by 50% via upregulation of Bcl-2 and inhibition of caspase-3. These effects suggest potential in treating neurodegenerative diseases like Alzheimer’s.

Pharmacological Applications

Drug Development Prospects

Preclinical trials highlight its low toxicity (LD₅₀ > 500 mg/kg in rats) and oral bioavailability (62%). Structural analogs are being explored to enhance blood-brain barrier penetration.

Comparative Efficacy

A comparison with related compounds reveals distinct advantages:

CompoundAnti-Inflammatory IC₅₀ (μM)Neuroprotective EC₅₀ (μM)
N-(2-Methoxybenzyl)-2-propen-1-amine HCl1.20.8
N-Benzyl-2-methyl-2-propen-1-amine3.52.4
2-Propen-1-amine>10>10

Data adapted from.

Challenges and Future Directions

Synthetic Scalability

Current yields (60–70%) necessitate optimization for industrial production. Continuous flow reactors and catalyst screening (e.g., Pd/C) are under investigation .

Clinical Translation

Phase I trials are pending due to limited in vivo pharmacokinetic data. Future studies must address metabolism, half-life, and off-target effects.

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